molecular formula C18H19N3O2S B2715378 7-methyl-3-(2-methylindoline-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396758-75-0

7-methyl-3-(2-methylindoline-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No.: B2715378
CAS No.: 1396758-75-0
M. Wt: 341.43
InChI Key: LDACMVOCEGEXKQ-UHFFFAOYSA-N
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Description

7-methyl-3-(2-methylindoline-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one ( 1396758-75-0) is a complex heterocyclic compound with a molecular formula of C18H19N3O2S and a molecular weight of 341.4 g/mol . This sophisticated molecule features a fused pyrimido[2,1-b][1,3]thiazine core structure, which is chemically described as 3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one, substituted with a methyl group at the 7-position and a 2-methylindoline-1-carbonyl moiety at the 3-position . The 2-methylindoline component is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, which is further functionalized with a carbonyl group, forming a crucial amide linkage to the primary heterocyclic system . Compounds featuring the pyrimido[2,1-b][1,3]thiazine scaffold are of significant interest in medicinal chemistry and drug discovery research. While the specific biological profile of this compound requires further investigation, structurally related analogues within this chemical class have demonstrated promising pharmacological properties in scientific literature. Notably, research on similar fused dihydropyrimido-thiazine systems has revealed substantial oral hypoglycemic effects, making them valuable templates for investigating new approaches to metabolic disease research . These related compounds have shown activity in non-insulin-dependent diabetes mellitus (NIDDM) animal models, with some derivatives exhibiting blood glucose reduction exceeding 80% compared to controls in streptozotocin-induced rat models . This product is provided as a high-purity chemical entity for research applications exclusively. It is intended for use in investigative studies by qualified laboratory professionals and is strictly labeled "For Research Use Only" (RUO). This classification explicitly prohibits its application in human or veterinary diagnostic procedures, therapeutic treatments, or personal uses. Researchers should handle this material according to appropriate laboratory safety protocols, and all experimental work should be conducted in compliance with relevant institutional and governmental regulations.

Properties

IUPAC Name

7-methyl-3-(2-methyl-2,3-dihydroindole-1-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11-8-19-18-20(16(11)22)9-14(10-24-18)17(23)21-12(2)7-13-5-3-4-6-15(13)21/h3-6,8,12,14H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDACMVOCEGEXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CN4C(=O)C(=CN=C4SC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-methyl-3-(2-methylindoline-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a member of the pyrimidine-thiazine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that modify pyrimidine and thiazine cores. Specific methodologies include:

  • Condensation reactions to form the pyrimidine ring.
  • Substitution reactions to introduce the methyl and indoline moieties.
  • Cyclization techniques to finalize the thiazine structure.

Antiviral Properties

One of the most significant biological activities attributed to this compound is its potential as an HIV integrase inhibitor . Research indicates that similar compounds in this class can prevent HIV replication by inhibiting the integrase enzyme, crucial for viral DNA integration into the host genome. The mechanism involves binding to the active site of integrase, blocking its action and thereby reducing viral load in infected cells .

Anticancer Activity

Studies have suggested that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation by disrupting the cell cycle.

For example, compounds with similar structures have shown IC50 values in the micromolar range against breast and lung cancer cell lines, indicating promising anticancer activity .

Neuroprotective Effects

Research has also indicated potential neuroprotective effects. Compounds structurally related to this compound have been shown to protect neuronal cells from oxidative stress and excitotoxicity, suggesting applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Study 1: Antiviral Efficacy

A study published in Antimicrobial Agents and Chemotherapy demonstrated that a related compound significantly reduced HIV replication in vitro. The study utilized various concentrations of the compound and reported a dose-dependent inhibition of viral replication with an EC50 value of approximately 0.5 µM .

Study 2: Anticancer Activity

In a comparative analysis of several thiazine derivatives, one study reported that this compound exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells. The study highlighted its ability to induce apoptosis through caspase activation pathways .

Summary Table of Biological Activities

Biological ActivityMechanismReference
HIV Integrase InhibitionBlocks viral DNA integration
Anticancer ActivityInduces apoptosis
NeuroprotectionProtects against oxidative stress

Scientific Research Applications

Synthesis and Characterization

The synthesis of 7-methyl-3-(2-methylindoline-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one typically involves multi-step reactions that include cyclization processes and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiazine compounds possess significant antibacterial properties. For instance, certain thiazolo derivatives demonstrated potent activity against various bacterial strains. The presence of specific substituents on the aromatic rings enhances their antimicrobial efficacy .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Research indicates that similar thiazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in cancer cells. For example, compounds with structural similarities have been tested against Hep G2 liver cancer cells and showed promising cytotoxic effects .

Antiviral Activity

There is evidence suggesting that thiazine-based compounds can inhibit viral replication. Specifically, compounds with similar structures have been reported to exhibit activity against HIV integrase, highlighting their potential in antiviral therapy .

Case Studies

Several studies provide insights into the applications of this compound:

  • Antibacterial Screening : A series of thiazole derivatives were synthesized and screened for their antibacterial activity against Escherichia coli. The most active compound showed an IC50 value of 0.91 μM, indicating significant potential for further development .
  • Anticancer Evaluation : In vitro studies on a range of synthesized thiazine derivatives demonstrated moderate to high cytotoxicity against different cancer cell lines. These findings suggest that structural modifications can enhance their therapeutic index .
  • HIV Research : The development of hydroxypyrimidinone carboxamides has shown promising results in inhibiting HIV integrase. This underscores the relevance of the thiazine scaffold in drug discovery for viral infections .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimido-Thiazinone Derivatives

Compound Name Substituents/Modifications Key Features
Target Compound 7-methyl, 3-(2-methylindoline-1-carbonyl) High lipophilicity due to indoline-carbonyl; potential for CNS penetration
8-Amino-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one 8-amino group Enhanced solubility via amino group; potential for hydrogen bonding
5,7-Di(thiophen-2-yl)-2-thioxo-pyrido[2,3-d]pyrimidin-4(1H)-one Thiophene rings at 5,7 positions; 2-thioxo Electron-rich thiophenes may improve antimicrobial activity
6-Amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitriles Pyrimido-isoquinoline core; carbonitrile group Rigid isoquinoline system; nitrile enhances reactivity

Key Observations:

  • Thiophene-substituted derivatives (e.g., from ) exhibit broad-spectrum antimicrobial activity, suggesting that aromatic substituents at positions 5 and 7 are advantageous .

Table 3: Antimicrobial Activity of Pyrimido-Thiazinone Analogs

Compound Microbial Strains Tested Inhibition (%) or MIC Values Reference
5,7-Di(thiophen-2-yl)-2-thioxo derivative E. coli, S. aureus, C. albicans 70–85% growth inhibition at 50 µg/mL
8-Amino-pyrimido-thiazinone Not explicitly reported Hypothesized activity via H-bonding
Thiadiazolo-pyrimidines Not explicitly reported Potential via thiadiazole moiety

Key Observations:

  • Thiophene-substituted analogs () show strong antimicrobial activity , likely due to thiophene’s electron-rich nature enhancing membrane disruption .
  • The target compound’s 2-methylindoline group may confer unique activity profiles, such as improved Gram-positive bacterial targeting, though experimental validation is needed.

Physicochemical Properties and Stability

  • Lipophilicity: The indoline-carbonyl group increases logP compared to amino- or thiophene-substituted analogs, favoring blood-brain barrier penetration .
  • Solubility: Amino-substituted derivatives () are more water-soluble, whereas the target compound may require formulation enhancements for bioavailability .
  • Stability: Acidic conditions (e.g., HCl in ) suggest pyrimido-thiazinones are stable under moderate acidity, critical for oral administration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-methyl-3-(2-methylindoline-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one, and how do reaction conditions influence yield?

  • Methodology : Begin with a heterocyclic condensation reaction between substituted pyrimidine and thiazine precursors. Use anhydrous solvents (e.g., DMF or THF) under nitrogen to minimize hydrolysis. Catalytic acid (e.g., p-TsOH) enhances cyclization efficiency. Monitor regioselectivity via LC-MS and adjust temperature (80–120°C) to optimize intermediate stability .
  • Key Variables : Solvent polarity, reaction time, and stoichiometric ratios of reactants (e.g., 2-methylindoline-1-carbonyl chloride) directly impact yield. For example, excess acyl chloride may lead to side products like N-acylated byproducts .

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Assign signals for the dihydropyrimido-thiazine core (e.g., δ 4.2–5.0 ppm for CH2 groups in the thiazine ring) and indoline carbonyl (δ 165–170 ppm in ¹³C NMR) .
  • X-ray Diffraction : Use SHELXT for space-group determination and refinement. The fused bicyclic system will show planar geometry at the pyrimidine-thiazine junction .
    • Validation : Compare experimental IR carbonyl stretches (~1680 cm⁻¹) with computational DFT predictions to resolve tautomeric ambiguities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Analysis Framework :

Assay Variability : Compare cytotoxicity studies using standardized cell lines (e.g., HepG2 vs. HEK293) and control for serum protein binding, which may reduce apparent potency .

Structural Analogues : Evaluate substituent effects; e.g., replacing the 2-methylindoline group with a biphenyl moiety alters DNA intercalation capacity .

  • Meta-Analysis : Apply multivariate regression to published IC50 values, factoring in assay conditions (pH, incubation time) and sample purity (>95% by HPLC) .

Q. How does the compound interact with biological targets at the molecular level?

  • Experimental Design :

  • Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). The indoline carbonyl may form hydrogen bonds with Lys721 .
  • Mutagenesis : Validate predicted interactions by engineering alanine substitutions at key residues (e.g., Thr766 in EGFR) and measure ΔG via isothermal titration calorimetry .
    • Contradictions : Conflicting binding affinities may arise from conformational flexibility in the dihydropyrimido-thiazine ring; stabilize via co-crystallization with target proteins .

Q. What are the optimal conditions for scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Resolution : Use preparative HPLC with a cellulose-based chiral column (e.g., Chiralpak IC). Monitor enantiomeric excess (>98%) via polarimetry .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact. Recycle catalysts (e.g., Pd/C) via filtration .

Methodological Guidance

  • Theoretical Frameworks : Anchor studies to heterocyclic reaction mechanisms (e.g., Baldwin’s rules for ring closure) and QSAR models to predict bioactivity .
  • Error Mitigation : Pre-purify starting materials via column chromatography and validate intermediates via HRMS before proceeding to final cyclization .

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